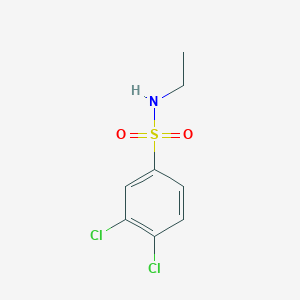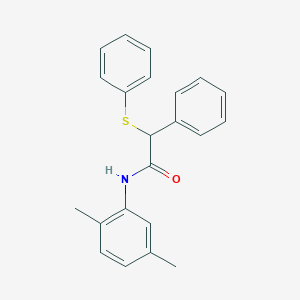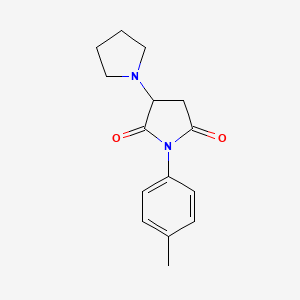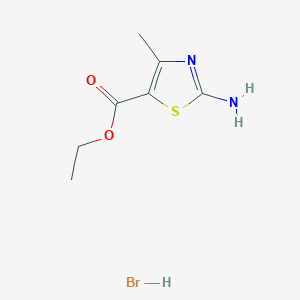![molecular formula C21H18N2O3 B5129906 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole, also known as MNPE-Cz, is a fluorescent organic compound that has been widely used in scientific research due to its unique properties.
作用机制
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a photochromic compound that undergoes reversible photoisomerization upon exposure to light. The mechanism of action involves the absorption of light by the molecule, which causes a change in the electronic structure and leads to the formation of a new isomer. The photoisomerization process is reversible, and the molecule can switch back to its original form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging studies to monitor intracellular processes such as protein trafficking, lipid metabolism, and cell signaling. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has also been used to study the dynamics of membrane fusion and fission events.
实验室实验的优点和局限性
One of the main advantages of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is its high photostability and brightness, which makes it an ideal fluorescent probe for long-term imaging studies. It is also highly selective and can be used to target specific cellular structures or molecules. However, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has limitations in terms of its solubility and stability in aqueous solutions, which can affect its performance in certain applications.
未来方向
There are several future directions for the use of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole in scientific research. One potential application is in the development of new biosensors for detecting biomolecules such as proteins and nucleic acids. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could also be used in the development of new imaging agents for non-invasive diagnosis and monitoring of diseases. Additionally, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole could be used in the development of new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion:
In conclusion, 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is a versatile fluorescent probe that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various cellular processes and developing new biosensors and imaging agents. While there are limitations to its use, the potential future applications of 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole are vast and exciting.
合成方法
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl carbazole followed by a series of purification steps. The final product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the dynamics of lipid membranes, protein-protein interactions, and enzyme activity. 9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole is also used in the development of biosensors and imaging agents for biomedical applications.
属性
IUPAC Name |
9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-10-11-21(20(14-15)23(24)25)26-13-12-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFVSPOIQKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6863215 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)

![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
